5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine

Sigma-1 receptor Radioligand binding CNS pharmacology

5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine (CAS 1199215-65-0; molecular formula C₁₄H₁₆N₄OS; MW 288.37 g/mol) is a synthetic small molecule that fuses a 1,3,4-thiadiazol-2-amine heterocyclic core with a 1-benzoylpiperidine fragment via a C-5 piperidin-4-yl linkage. The benzoylpiperidine motif is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive small molecules with therapeutic applications spanning anti-cancer, anti-psychotic, anti-thrombotic, and neuroprotective indications.

Molecular Formula C14H16N4OS
Molecular Weight 288.37 g/mol
CAS No. 1199215-65-0
Cat. No. B1437871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine
CAS1199215-65-0
Molecular FormulaC14H16N4OS
Molecular Weight288.37 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NN=C(S2)N)C(=O)C3=CC=CC=C3
InChIInChI=1S/C14H16N4OS/c15-14-17-16-12(20-14)10-6-8-18(9-7-10)13(19)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,15,17)
InChIKeyVLWDJJICSZIPKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine (CAS 1199215-65-0): Structural Fingerprint and Procurement-Relevant Identity


5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine (CAS 1199215-65-0; molecular formula C₁₄H₁₆N₄OS; MW 288.37 g/mol) is a synthetic small molecule that fuses a 1,3,4-thiadiazol-2-amine heterocyclic core with a 1-benzoylpiperidine fragment via a C-5 piperidin-4-yl linkage [1]. The benzoylpiperidine motif is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive small molecules with therapeutic applications spanning anti-cancer, anti-psychotic, anti-thrombotic, and neuroprotective indications [1]. The compound is commercially available through authorized suppliers including Santa Cruz Biotechnology (catalog sc-336619) at research-grade purity (≥95%) .

Why Close Analogs of 5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine Cannot Be Interchanged: The Benzoyl Moiety as a Pharmacological Determinant


The N-benzoyl substitution on the piperidine ring is not a silent structural feature; it fundamentally alters the compound's physicochemical and pharmacological profile relative to its closest commercially available analogs. The debenzoylated variant, 5-(piperidin-4-yl)-1,3,4-thiadiazol-2-amine (CAS 881040-24-0), presents a free secondary amine (pKa ~9–10) that is predominantly protonated at physiological pH, imparting a markedly different hydrogen-bond donor/acceptor capacity and logD profile [1]. Similarly, N-benzyl-substituted analogs such as those disclosed in the dopamine D₂ receptor antagonist patent series (e.g., [1-(benzyl)-piperidin-4-yl]-([1,3,4]thiadiazol-2-yl)-amine derivatives) exhibit distinct receptor selectivity driven by the benzyl-versus-benzoyl pharmacophore difference [2]. The benzoylpiperidine fragment is metabolically stable and serves as a potential bioisostere of the piperazine ring, making the benzoyl-bearing compound uniquely suited for target engagement scenarios where the carbonyl oxygen participates in critical hydrogen-bonding or dipole interactions [1]. Generic substitution between benzoyl, benzyl, and free-amine piperidine variants within this scaffold class is therefore pharmacologically unsound without explicit comparative binding or functional data.

Quantitative Differentiation Evidence for 5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine: Head-to-Head and Class-Level Data


Sigma-1 Receptor Binding Affinity: Ki = 0.600 nM Against [³H]-(+)-Pentazocine in Guinea Pig Brain

5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine was evaluated for affinity at the sigma-1 receptor site by inhibition of [³H]-(+)-pentazocine binding in guinea pig brain membrane preparations, yielding a Ki value of 0.600 nM [1]. This sub-nanomolar affinity places the compound among high-affinity sigma-1 ligands. For context, the well-characterized sigma-1 reference ligand haloperidol exhibits a Ki of approximately 3–6 nM in comparable guinea pig brain [³H]-(+)-pentazocine displacement assays, while the prototypical sigma-1 agonist (+)-pentazocine itself shows Ki values in the 2–7 nM range across similar assay formats [1]. The quantified difference of approximately 5- to 10-fold higher affinity relative to these reference standards suggests that the benzoylpiperidine-thiadiazole hybrid scaffold confers meaningful binding energy to the sigma-1 orthosteric site. This data originates from the ChEMBL database (ChEMBL_200982; CHEMBL801235) and is deposited in BindingDB [1].

Sigma-1 receptor Radioligand binding CNS pharmacology

Physicochemical Differentiation: logP, Hydrogen-Bond Donor/Acceptor Profile Versus the Debenzoylated Analog (CAS 881040-24-0)

Introduction of the N-benzoyl group significantly alters the compound's physicochemical profile relative to the unsubstituted piperidine analog 5-(piperidin-4-yl)-1,3,4-thiadiazol-2-amine (CAS 881040-24-0; MW 184.26 g/mol). While experimentally measured logP and logD values are not publicly available for either compound, in silico predictions using standard tools (e.g., ChemAxon, ACD/Labs) indicate a calculated logP increase of approximately 1.5–2.0 log units for the benzoylated compound, consistent with the addition of the lipophilic phenyl ring and the masking of the ionizable secondary amine via amide formation [1]. Furthermore, the target compound possesses 2 hydrogen-bond donors (thiadiazole -NH₂; no protonated amine at physiological pH) and 5 hydrogen-bond acceptors (thiadiazole ring nitrogens, amide carbonyl, and thiadiazole sulfur), compared to the debenzoylated analog which bears 3 HBDs (protonated secondary amine plus -NH₂) and 3 HBAs. This shift in HBD/HBA ratio (2/5 vs. 3/3) is predicted to enhance passive membrane permeability while reducing aqueous solubility, consistent with the benzoylpiperidine fragment's recognized metabolic stability and its role as a bioisostere of the piperazine ring [1].

Physicochemical properties Drug-likeness Permeability

Metabolic Stability Advantage of the Benzoylpiperidine Fragment: Class-Level Evidence from the Privileged Structure Review

The benzoylpiperidine fragment is explicitly described in the comprehensive 2024 review by Bononi et al. as 'metabolically stable' and is highlighted as a 'potential bioisostere of the piperazine ring, thus making it a feasible and reliable chemical frame to be exploited in drug design' [1]. This class-level observation is supported by numerous examples cited in the review where benzoylpiperidine-containing compounds demonstrate favorable in vitro metabolic stability in human or mouse liver microsome assays. By contrast, the debenzoylated analog 5-(piperidin-4-yl)-1,3,4-thiadiazol-2-amine bears a free secondary amine, a well-recognized metabolic soft spot susceptible to N-dealkylation, N-oxidation, and phase II conjugation (glucuronidation/sulfation). While direct head-to-head metabolic stability data for these two specific compounds are not publicly available, the class-level inference is that the N-benzoyl amide significantly reduces oxidative metabolism liability compared to the free amine [1].

Metabolic stability Benzoylpiperidine Drug design

Commercial Availability and Purity Specification: Differentiated Sourcing Profile Versus N-Benzyl and Debenzoylated Analogs

5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine is stocked by Santa Cruz Biotechnology (catalog sc-336619; $150.00 per 100 mg) and multiple international vendors including CymitQuimica, MolCore, and ChemSrc with purity specifications ranging from 95% to ≥97% . The closely related N-benzyl analog series, disclosed in US Patent 8,933,101 B2 as fast-dissociating dopamine D₂ receptor antagonists, is not commercially stocked as individual off-the-shelf compounds and requires custom synthesis [1]. The debenzoylated analog 5-(piperidin-4-yl)-1,3,4-thiadiazol-2-amine (CAS 881040-24-0) is available but typically at lower purity grades (95%) and from fewer ISO-certified suppliers. This differential in commercial accessibility means that the target compound can be procured immediately for screening or SAR expansion without the lead time and cost associated with custom synthesis of the N-benzyl or other specialized analogs.

Chemical procurement Purity specification Supply chain

Scaffold Hybridization Advantage: Dual Pharmacophore Character Versus Single-Pharmacophore Analogs

The target compound uniquely combines two independently validated pharmacophoric elements—the 1,3,4-thiadiazol-2-amine moiety and the 1-benzoylpiperidine fragment—into a single hybrid scaffold. The 1,3,4-thiadiazole nucleus is a well-established pharmacophore present in antimicrobial, anti-inflammatory, antineoplastic, and anticonvulsant agents [3], while the benzoylpiperidine fragment is independently recognized as a privileged structure with demonstrated therapeutic relevance across anti-cancer, anti-psychotic, anti-thrombotic, and neuroprotective applications [1]. The closest analogs each contain only one of these two pharmacophores: 5-(piperidin-4-yl)-1,3,4-thiadiazol-2-amine lacks the benzoyl privileged structure, while 1-benzoylpiperidine lacks the thiadiazole pharmacophore. The hybrid nature of the target compound enables it to potentially engage biological targets that recognize either or both pharmacophoric elements, a versatility not available to single-pharmacophore comparators. This scaffold hybridization is consistent with the sigma-1 receptor binding data (Ki = 0.600 nM), where both the thiadiazole heterocycle and the benzoylpiperidine fragment may contribute to binding affinity [2].

Scaffold hybridization 1,3,4-Thiadiazole Benzoylpiperidine

Best-Fit Research and Industrial Application Scenarios for 5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine Based on Verified Evidence


Sigma-1 Receptor Probe Development and CNS Target Screening

With a sub-nanomolar sigma-1 receptor binding affinity (Ki = 0.600 nM in guinea pig brain [³H]-(+)-pentazocine displacement assay), this compound is an appropriate starting point for sigma-1-targeted probe development programs in neurodegeneration, pain, or neuropsychiatric indications [2]. The benzoylpiperidine fragment confers metabolic stability [1], and the predicted physicochemical profile (MW 288.37, logP ≈ 2.0–2.5, HBD = 2) is consistent with CNS drug-like properties, supporting its use in blood-brain barrier penetrant ligand design.

Dual-Pharmacophore Fragment Library Expansion for Diversity-Oriented Screening

As a hybrid scaffold incorporating both the 1,3,4-thiadiazol-2-amine and 1-benzoylpiperidine pharmacophoric elements [1][4], this compound is well-suited for inclusion in diversity-oriented screening libraries where broad target coverage is desired. Its dual-pharmacophore character provides a more information-rich screening output compared to single-pharmacophore building blocks, potentially capturing hits across kinase, GPCR, and ion channel target families.

SAR Expansion Around the Benzoylpiperidine-Thiadiazole Core

The immediate off-the-shelf availability from multiple ISO-certified suppliers at ≥95% purity makes this compound a practical starting material for structure-activity relationship (SAR) expansion. The benzoyl group can be diversified via parallel amide coupling or replaced with bioisosteric groups (sulfonamide, urea, carbamate), while the 5-position of the thiadiazole ring permits further functionalization. The well-precedented metabolic stability of the benzoylpiperidine fragment [1] reduces the risk that initial analogs will fail due to rapid metabolic clearance.

Differentiation from Dopamine D₂ Antagonist N-Benzyl Series for Selectivity Profiling

The structurally related N-benzyl series (e.g., [1-(benzyl)-piperidin-4-yl]-([1,3,4]thiadiazol-2-yl)-amine derivatives) is disclosed as fast-dissociating dopamine D₂ receptor antagonists [3]. The benzoyl analog may exhibit a divergent selectivity profile due to the carbonyl oxygen's capacity for additional hydrogen-bonding interactions and the altered electronic distribution on the piperidine nitrogen. This compound can therefore serve as a selectivity control in target engagement panels where discrimination between sigma-1, dopamine D₂, and other aminergic GPCRs is required.

Quote Request

Request a Quote for 5-(1-Benzoylpiperidin-4-YL)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.